molecular formula C14H9ClFN3S B5777528 5-(4-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5777528
M. Wt: 305.8 g/mol
InChI Key: VEDKGJKOWORJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related triazole thione compounds often involves heterocyclization reactions, utilizing precursors like isothiocyanates and hydrazides. For example, the synthesis of a similar compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was achieved through the reaction of 4-chlorophenyl isothiocyanate with formic hydrazide (Yeo, Azizan, & Tiekink, 2019). This process highlights the typical synthesis route that could be adapted for producing 5-(4-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular structure of triazole thiones. These compounds typically exhibit planar triazole rings, which may form orthogonal relationships with appended phenyl rings, as seen in closely related structures. Such studies elucidate the thione tautomer prevalence and reveal supramolecular interactions that contribute to the compound's stability and three-dimensional architecture (Yeo, Azizan, & Tiekink, 2019).

Chemical Reactions and Properties

Triazole thiones participate in various chemical reactions, leveraging the reactive sites at the triazole and thione groups. These reactions include nucleophilic substitutions and the formation of supramolecular structures through hydrogen bonding and halogen interactions. The chloro and fluoro substituents influence the compound's reactivity, potentially affecting its interactions with other molecules and its overall chemical behavior.

Physical Properties Analysis

The physical properties of triazole thiones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of halogen atoms and the planarity of the triazole ring affect these properties. For instance, the crystalline structure of similar compounds reveals intermolecular hydrogen bonds and halogen...π interactions, which can influence the compound's melting point and solubility (Yeo, Azizan, & Tiekink, 2019).

properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDKGJKOWORJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.